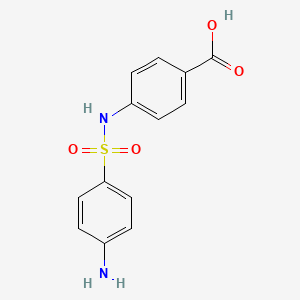

4-Sulfanilamidobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6336-70-5 |

|---|---|

Molecular Formula |

C13H12N2O4S |

Molecular Weight |

292.31 g/mol |

IUPAC Name |

4-[(4-aminophenyl)sulfonylamino]benzoic acid |

InChI |

InChI=1S/C13H12N2O4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,14H2,(H,16,17) |

InChI Key |

WNLOVPITXSWKEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

A-Technical-Guide-to-the-Mechanism-of-Action-of-4-Sulfanilamidobenzoic-Acid-in-Bacteria

For Researchers, Scientists, and Drug Development Professionals

Core-Mechanism-of-Action:-Competitive-Inhibition-of-Dihydropteroate-Synthase

4-Sulfanilamidobenzoic acid, as a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria.[3][4]

Bacteria synthesize folic acid from precursor molecules, including para-aminobenzoic acid (PABA).[5][6] DHPS catalyzes the condensation of dihydropterin pyrophosphate with PABA to form 7,8-dihydropteroate.[7] This is a vital step in the metabolic pathway leading to the production of tetrahydrofolate (THF), the biologically active form of folic acid. THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][8]

Due to its structural similarity to PABA, this compound competes with PABA for the active site of the DHPS enzyme.[3][7] When this compound binds to DHPS, it forms a non-functional analogue, thereby blocking the normal synthesis of dihydropteroate.[7] This inhibition of the folic acid synthesis pathway leads to a depletion of THF, which in turn halts bacterial growth and replication.[2][3]

This mechanism of action provides selective toxicity towards bacteria because humans and other mammals cannot synthesize their own folic acid and must obtain it from their diet.[3][5] Therefore, they lack the DHPS enzyme, making them unaffected by sulfonamides.

Quantitative-Efficacy-Data

| Compound | Target | Organism | Inhibition Metric (I50) | Reference |

| 4,4′-Diaminodiphenylsulfone (DDS) | Dihydropteroate Synthetase | Escherichia coli | 2 x 10⁻⁵ M | [9] |

| 4-amino-4′-formamidodiphenylsulfone | Dihydropteroate Synthetase | Escherichia coli | 5.8 x 10⁻⁵ M | [9] |

| 4-amino-4′-acetamidodiphenylsulfone | Dihydropteroate Synthetase | Escherichia coli | 5.2 x 10⁻⁵ M | [9] |

Key-Experimental-Protocols

Dihydropteroate-Synthase-(DHPS)-Inhibition-Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Materials:

-

DHPS enzyme

-

DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-Aminobenzoic acid (PABA)

-

NADPH

-

HEPES buffer (50 mM, pH 7.6)

-

MgCl₂ (10 mM)

-

Yeast inorganic pyrophosphatase

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, yeast inorganic pyrophosphatase, PABA, and DHPPP.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the DHPS and DHFR enzymes to the reaction mixture.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Minimum-Inhibitory-Concentration-(MIC)-Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials:

-

Bacterial strain (e.g., Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial dilutions of the test compound in MHB in the wells of a 96-well microplate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the microplate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the test compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. What is Sulfanilamide used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Role of 4-Sulfanilamidobenzoic Acid as a PABA Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The folate biosynthesis pathway is a well-established target for antimicrobial agents because it is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms, while humans obtain folates from their diet.[1][2] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3][4] Sulfonamides, a class of synthetic antimicrobial agents, function as competitive inhibitors of DHPS due to their structural similarity to its natural substrate, PABA.[4] 4-Sulfanilamidobenzoic acid, a member of the sulfonamide class, is a subject of interest for its potential as a PABA antagonist. This guide explores its biochemical function and the methodologies used to characterize its activity.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism by which this compound exerts its antimicrobial effect is through the competitive inhibition of dihydropteroate synthase (DHPS).[1][4] This inhibition is a direct consequence of its structural analogy to PABA.

Key Aspects of the Mechanism:

-

Structural Mimicry: this compound possesses a chemical structure that closely resembles PABA, allowing it to bind to the PABA-binding site on the DHPS enzyme.

-

Ordered Binding: The binding of substrates to DHPS follows an ordered mechanism. First, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) binds to the enzyme, forming a binary enzyme-DHPPP complex. This initial binding event is a prerequisite for the subsequent binding of either PABA or a competitive inhibitor like this compound.[5]

-

Competitive Inhibition: In the presence of this compound, there is a competition with PABA for binding to the enzyme-DHPPP complex. When this compound binds to the active site, it prevents the binding of PABA, thereby blocking the synthesis of 7,8-dihydropteroate.[5]

-

Bacteriostatic Effect: The inhibition of DHPS leads to a depletion of the folate pool within the bacterial cell. This, in turn, disrupts the synthesis of DNA, RNA, and essential amino acids, ultimately halting bacterial growth and replication, resulting in a bacteriostatic effect.[1]

Signaling Pathway Diagram

Caption: Inhibition of the bacterial folate biosynthesis pathway by this compound.

Quantitative Data on DHPS Inhibition by Sulfonamides

While specific IC50 or Ki values for this compound are not prominently available in the reviewed scientific literature, data for other structurally similar sulfonamides provide a valuable reference for its potential inhibitory activity. The following table summarizes the inhibitory constants for selected sulfonamides against Escherichia coli DHPS.

| Compound | IC50 (M) | Ki (M) | Inhibition Type | Reference |

| Sulfadiazine | - | 2.5 x 10⁻⁶ | Competitive | [5] |

| 4,4′-Diaminodiphenylsulfone (Dapsone) | 2.0 x 10⁻⁵ | 5.9 x 10⁻⁶ | Competitive | [5] |

| 4-Amino-4′-acetamidodiphenylsulfone | 5.2 x 10⁻⁵ | - | - | [5] |

| 4-Amino-4′-formamidodiphenylsulfone | 5.8 x 10⁻⁵ | - | - | [5] |

Note: The absence of data for this compound in this table reflects its unavailability in the cited literature.

Experimental Protocols for Assessing PABA Antagonism

The evaluation of this compound as a PABA antagonist typically involves in vitro enzyme inhibition assays using purified dihydropteroate synthase (DHPS).

General Principle

The assay measures the activity of DHPS in the presence and absence of the inhibitor. The rate of the enzymatic reaction, which is the formation of dihydropteroate, is monitored. A decrease in the reaction rate in the presence of this compound indicates inhibition. By varying the concentrations of the substrate (PABA) and the inhibitor, the type of inhibition (e.g., competitive) and the inhibition constants (Ki) can be determined.

Detailed Methodology: A Representative DHPS Inhibition Assay

This protocol is adapted from methodologies used for studying sulfonamide inhibition of DHPS.

Materials:

-

Purified dihydropteroate synthase (DHPS) from a microbial source (e.g., E. coli, S. pneumoniae).

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) solution.

-

Para-aminobenzoic acid (PABA) stock solution.

-

This compound stock solution (dissolved in a suitable solvent like DMSO, with a final concentration in the assay kept low, typically <1%).

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and a reducing agent like DTT).

-

Microplate reader or spectrophotometer.

-

96-well microplates.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of PABA and this compound in the reaction buffer.

-

Reaction Mixture Setup: In a 96-well microplate, set up the reaction mixtures. A typical reaction mixture would include:

-

Reaction buffer

-

A fixed, non-saturating concentration of DHPPP.

-

Varying concentrations of PABA.

-

Varying concentrations of this compound (including a zero-inhibitor control).

-

-

Enzyme Addition: Initiate the reaction by adding a specific amount of purified DHPS enzyme to each well.

-

Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Detection: The method of detection can vary. A common method is a coupled enzyme assay where the product, dihydropteroate, is converted to dihydrofolate by dihydrofolate synthase (DHFS), and then to tetrahydrofolate by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

-

Data Analysis:

-

Calculate the initial reaction velocities for each concentration of substrate and inhibitor.

-

Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

-

For competitive inhibition, the data can be fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Sulfonamide Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamide drugs in the 1930s marked a pivotal moment in medical history, heralding the dawn of the antibiotic era. Before their introduction, bacterial infections posed a significant threat to human health, with limited effective treatments available. This technical guide provides an in-depth exploration of the seminal discovery of sulfonamides, their mechanism of action, the key experiments that validated their efficacy, and their lasting impact on the field of drug development.

The Serendipitous Discovery of Prontosil

The journey to the first commercially viable antibacterial agent began in the laboratories of the German chemical conglomerate IG Farben. There, a research team led by pathologist and bacteriologist Gerhard Domagk was systematically screening synthetic dyes for potential therapeutic properties. This research was built upon the earlier work of Paul Ehrlich, who had postulated the concept of a "magic bullet" that could selectively target pathogens without harming the host.

In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye designated KL 730, later named Prontosil rubrum.[1][2] Domagk's subsequent in vivo experiments with this compound would prove to be revolutionary.

Domagk's Pivotal In Vivo Experiments

Domagk's experimental design was elegant in its simplicity and profound in its implications. He induced lethal streptococcal infections in mice and then administered Prontosil to a test group.

Experimental Protocol: In Vivo Antibacterial Efficacy of Prontosil in Mice (Domagk, 1935)

-

Objective: To determine the in vivo antibacterial activity of Prontosil against systemic Streptococcus pyogenes infection in mice.

-

Animal Model: Laboratory mice.

-

Infectious Agent: A virulent strain of Streptococcus pyogenes.

-

Procedure:

-

A lethal dose of S. pyogenes was administered to a cohort of mice.

-

The mice were divided into a control group and a test group.

-

The test group received an oral or subcutaneous dose of Prontosil. The initial successful experiment involved a single dose administered shortly after infection.[3]

-

The control group received no treatment.

-

Mortality rates were observed and recorded over several days.

-

-

Results: The results were striking. The untreated control group uniformly succumbed to the infection within a few days. In contrast, the mice treated with Prontosil survived.[1][3] This demonstrated for the first time that a synthetic compound could effectively cure a systemic bacterial infection. Domagk's findings were first published in 1935.[3]

The logical workflow of Domagk's discovery can be visualized as follows:

From Prodrug to Active Metabolite: The Unveiling of Sulfanilamide

A perplexing observation from the early research was that Prontosil was highly effective in living organisms (in vivo) but showed no antibacterial activity in the test tube (in vitro).[4] This puzzle was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, working under the direction of Ernest Fourneau. They discovered that Prontosil was, in fact, a prodrug. In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[5] It was sulfanilamide that was the true "magic bullet."

This discovery was a double-edged sword for IG Farben. While it validated the efficacy of their discovery, sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and was not patentable.[5] This opened the door for widespread production and further research into related "sulfa" drugs.

Synthesis of Sulfanilamide from Aniline

The synthesis of sulfanilamide from aniline is a classic multi-step organic synthesis that demonstrates key principles of aromatic chemistry.

Experimental Protocol: Synthesis of Sulfanilamide

-

Acetylation of Aniline to Acetanilide:

-

Aniline is reacted with acetic anhydride to protect the amino group as an acetamido group. This prevents unwanted side reactions in the subsequent chlorosulfonation step.

-

-

Chlorosulfonation of Acetanilide:

-

The acetanilide is treated with chlorosulfonic acid. The acetamido group is an ortho-, para- director, and due to steric hindrance, the bulky sulfonyl chloride group is directed primarily to the para position.

-

-

Amination of p-Acetamidobenzenesulfonyl Chloride:

-

The resulting p-acetamidobenzenesulfonyl chloride is reacted with ammonia to form p-acetamidobenzenesulfonamide.

-

-

Hydrolysis to Sulfanilamide:

-

The acetamido group is removed by acid hydrolysis to yield the final product, sulfanilamide.

-

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by interfering with the bacterial synthesis of folic acid (vitamin B9). Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids. While humans obtain folic acid from their diet, bacteria must synthesize it de novo.[6][7] This difference in metabolic pathways is the basis for the selective toxicity of sulfonamides.

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. Sulfonamides are structurally similar to PABA and act as competitive inhibitors of DHPS.[8] By binding to the active site of the enzyme, they block the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately halts bacterial growth and replication.

References

- 1. biobasedpress.eu [biobasedpress.eu]

- 2. Pharmaceutical industry - Wikipedia [en.wikipedia.org]

- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 4. researchopenworld.com [researchopenworld.com]

- 5. researchgate.net [researchgate.net]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 7. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Solubility of 4-Sulfanilamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-sulfanilamidobenzoic acid. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. Additionally, it outlines the antibacterial mechanism of action of sulfonamides, the class of compounds to which this compound belongs.

Introduction to this compound

This compound is a sulfonamide, a class of synthetic antimicrobial agents.[1] Its chemical structure consists of a sulfanilamide core substituted at the sulfonamide nitrogen with a 4-carboxyphenyl group.[2] As a member of the benzoic acid family, its solubility is expected to be influenced by the pH of the solvent system due to the ionizable carboxylic acid group.

Qualitative Solubility Profile

While specific quantitative data is scarce, a general qualitative solubility profile can be inferred from the structure of this compound. The presence of both a polar sulfonamide group and a carboxylic acid group suggests some solubility in polar solvents. Conversely, the aromatic rings indicate that some solubility in less polar organic solvents might also be expected. However, the crystalline nature of the solid and the strong intermolecular interactions (hydrogen bonding) may limit its solubility in many solvents.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[3][4]

Shake-Flask Method: A Detailed Protocol

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.[4]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and agitation speed (e.g., 150 rpm).[5]

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3][5]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Analytical Methods for Concentration Determination

3.2.1. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and common method for quantifying aromatic compounds.[6][7][8]

-

Principle: this compound, containing aromatic rings, will absorb UV light at a characteristic wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration.

-

Methodology:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration across a range of UV wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of sulfonamides.[9][10][11][12]

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase. A detector then quantifies the amount of the analyte.

-

Typical HPLC Conditions for Sulfonamide Analysis:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.[10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[11] The composition can be delivered isocratically or as a gradient.

-

Detection: UV detection at a wavelength around 270 nm is often suitable for sulfonamides.[11]

-

Quantification: Similar to UV-Vis spectrophotometry, a calibration curve is generated using standard solutions of known concentrations.

-

Data Presentation

As no specific quantitative data could be retrieved, a template for a data table is provided below for researchers to populate with their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| Water | 25 | HPLC | |

| Ethanol | 25 | HPLC | |

| Methanol | 25 | UV-Vis | |

| Acetone | 25 | UV-Vis | |

| (Other Solvents) |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][][14][15][16] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[][14][15]

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Conclusion

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. 4-(((4-Aminophenyl)sulfonyl)amino)benzoic acid | C13H12N2O4S | CID 80635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. longdom.org [longdom.org]

- 7. aai.solutions [aai.solutions]

- 8. ej-eng.org [ej-eng.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

Spectroscopic Profile of 4-Sulfanilamidobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Sulfanilamidobenzoic acid (also known as 4-(((4-aminophenyl)sulfonyl)amino)benzoic acid). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted and representative data based on the analysis of its structural components: a sulfanilamide moiety and a 4-aminobenzoic acid moiety. This information is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and development of related pharmaceutical compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₁₂N₂O₄S and a molecular weight of approximately 292.31 g/mol . Its structure combines the key functional groups of both sulfanilamide and 4-aminobenzoic acid, which are reflected in its spectroscopic characteristics. The expected spectroscopic data will exhibit features of a para-substituted benzene ring from the benzoic acid part, another para-substituted ring from the sulfanilamide part, a carboxylic acid group, a sulfonamide group, and a primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 2H | Protons ortho to -COOH |

| ~7.6 - 7.8 | Doublet | 2H | Protons ortho to -SO₂- |

| ~6.6 - 6.8 | Doublet | 2H | Protons ortho to -NH₂ |

| ~7.0 - 7.2 | Doublet | 2H | Protons meta to -NH₂ |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Sulfonamide proton (-SO₂NH-) |

| ~5.0 - 6.0 | Singlet (broad) | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~152 | Carbon attached to -NH₂ |

| ~145 | Carbon attached to -SO₂- |

| ~131 | Carbons ortho to -COOH |

| ~129 | Carbons ortho to -SO₂- |

| ~125 | Carbon attached to sulfonamide nitrogen |

| ~114 | Carbons ortho to -NH₂ |

| ~119 | Carbons meta to -COOH |

Experimental Protocol for NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆, due to the presence of exchangeable protons and for improved solubility. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Expected FT-IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3200 - 3300 | Medium | N-H stretching of -SO₂NH- |

| 2500 - 3300 | Broad | O-H stretching of -COOH (hydrogen-bonded) |

| 1680 - 1710 | Strong | C=O stretching of -COOH |

| 1600 - 1620 | Medium | N-H bending of -NH₂ |

| 1500 - 1580 | Strong | C=C stretching in aromatic rings |

| 1300 - 1350 | Strong | S=O stretching (asymmetric) of -SO₂- |

| 1150 - 1180 | Strong | S=O stretching (symmetric) of -SO₂- |

| 830 - 850 | Strong | C-H out-of-plane bending for para-substituted rings |

Experimental Protocol for IR Spectroscopy

The FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 292 | Molecular ion [M]⁺ |

| 275 | [M - OH]⁺ |

| 247 | [M - COOH]⁺ |

| 156 | [H₂N-C₆H₄-SO₂]⁺ |

| 137 | [HOOC-C₆H₄-NH]⁺ |

| 92 | [C₆H₄-NH₂]⁺ |

Experimental Protocol for Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: 4-Sulfanilamidobenzoic Acid as an Inhibitor of Folic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Sulfanilamidobenzoic acid's role as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the biosynthesis of nucleotides and certain amino acids, making its synthesis pathway a key target for antimicrobial agents. This document details the mechanism of action, summarizes key quantitative inhibitory data, provides a detailed experimental protocol for assessing DHPS inhibition, and visualizes the relevant biochemical pathway and experimental workflow using Graphviz diagrams. This guide is intended for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Bacteria, unlike mammals, must synthesize folic acid de novo.[1][2] This metabolic pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and several amino acids. The absence of this pathway in humans makes it an ideal target for selective antimicrobial therapy.[1][2]

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) and 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4][5] Sulfonamides, a class of synthetic antimicrobial agents, are structural analogs of pABA and act as competitive inhibitors of DHPS.[3][4][5]

This compound: A Competitive Inhibitor of Dihydropteroate Synthase

This compound is a member of the sulfonamide class of drugs. Its structural similarity to the natural substrate, p-aminobenzoic acid (pABA), allows it to bind to the active site of dihydropteroate synthase (DHPS). This binding event competitively inhibits the enzyme, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[3][4] The depletion of folic acid ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect.

Mechanism of Action

The inhibitory action of this compound is a classic example of competitive inhibition. It competes with the endogenous substrate, pABA, for the active site of the DHPS enzyme. The binding of the sulfonamide to the enzyme prevents the formation of the enzyme-substrate complex necessary for the production of dihydropteroate. The effectiveness of this inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Quantitative Analysis of DHPS Inhibition

| Compound | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| Sulfamethoxazole | Escherichia coli | Not Reported | Not Reported | [5] |

| Sulfanilamide | Escherichia coli | Not Reported | Not Reported | [5] |

Note: Specific Ki or IC50 values for this compound were not found in the provided search results. The table is presented as a template for where such data would be presented.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against DHPS.[6] This coupled-enzyme assay monitors the oxidation of NADPH, which is proportional to the activity of DHPS.[6]

Principle

The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the rate of the DHPS-catalyzed reaction.

Materials and Reagents

-

DHPS enzyme (purified)

-

DHFR enzyme (purified)

-

7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (pABA)

-

NADPH

-

This compound (or other test inhibitors)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure

-

Prepare Reagent Solutions:

-

Prepare stock solutions of DHPPP, pABA, NADPH, and the inhibitor in the assay buffer.

-

Dilute the DHPS and DHFR enzymes to the desired working concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

-

100 µL of Assay Buffer

-

20 µL of NADPH solution (final concentration, e.g., 200 µM)

-

20 µL of DHFR enzyme solution

-

20 µL of pABA solution (final concentration, e.g., 100 µM)

-

10 µL of the inhibitor solution at various concentrations (or buffer for control)

-

-

-

Initiate the Reaction:

-

Add 10 µL of DHPS enzyme solution to each well to start the reaction.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Visualizations

Folic Acid Synthesis Pathway

The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway, highlighting the role of DHPS and its inhibition by this compound.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Experimental Workflow for DHPS Inhibition Assay

The following diagram outlines the workflow for the spectrophotometric assay used to determine DHPS inhibition.

Caption: Workflow for the Spectrophotometric DHPS Inhibition Assay.

Conclusion

This compound, as a sulfonamide, effectively inhibits bacterial growth by targeting dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. This technical guide has provided a comprehensive overview of its mechanism of action, a framework for its quantitative evaluation, and a detailed protocol for assessing its inhibitory activity. The provided visualizations offer a clear understanding of the biochemical pathway and the experimental workflow. Further research to determine the specific inhibitory constants (Ki and IC50) of this compound against DHPS from various pathogenic bacteria will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4-Sulfanilamidobenzoic Acid Derivatives

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives. It covers their synthesis, antimicrobial, anticancer, and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

This compound, a molecule combining the structural features of sulfanilamide and para-aminobenzoic acid (PABA), serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their broad spectrum of biological activities. The core structure allows for modifications that can modulate their pharmacokinetic and pharmacodynamic properties, leading to the development of potent therapeutic agents. This guide delves into the key biological activities of these derivatives, providing the technical details necessary for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate amino compound, followed by hydrolysis of the acetyl group. A general workflow for this synthesis is outlined below.

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocol: General Synthesis

This protocol describes a general method for synthesizing this compound derivatives.[1]

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Appropriate substituted aniline or amine

-

Triethylamine

-

Chloroform

-

Hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

Dissolve 15 mmol of 4-acetamidobenzenesulfonyl chloride in 25 mL of chloroform in a round-bottom flask.

-

Add 15 mmol of the selected substituted aniline and 5 mL of triethylamine to the solution.

-

Stir the mixture at room temperature (25°C) for 15 minutes.

-

Gently heat the mixture and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with water to remove triethylamine hydrochloride.

-

Evaporate the chloroform to obtain the crude 4-acetamido-N-(substituted)benzenesulfonamide.

-

For deprotection, reflux the product with dilute hydrochloric acid.

-

Cool the reaction mixture and neutralize it to precipitate the final 4-amino-N-(substituted)benzenesulfonamide derivative.

-

Filter, wash with cold water, and recrystallize the product from a suitable solvent like ethanol.

Antimicrobial Activity

Sulfonamides are well-established antibacterial agents. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5] Since humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some this compound derivatives against various microorganisms.

| Compound | Organism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide | S. aureus | Not specified, but showed strong inhibition | [6] |

| N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide | S. aureus | Not specified, but showed strong inhibition | [6] |

| Prattinin A derivative 27 | E. coli | 11.7 | [7] |

| Prattinin A derivative 27 | P. aeruginosa | 11.7 | [7] |

| Prattinin A derivative 27 | S. aureus | 23.4 | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials and Reagents:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance at 600 nm.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. While the exact signaling pathways are still under investigation for many derivatives, proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Caption: A typical workflow for determining anticancer activity using the MTT assay.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazole based isoxazolines (4a-l) | MDA-MB-231 (Breast) | 1.22 - 3.62 | [8] |

| Tetrazole based isoxazolines (4a-l) | A549 (Lung) | 1.22 - 3.62 | [8] |

| 1,4-Naphthoquinone derivatives (PD9-11, PD13-15) | DU-145 (Prostate) | 1 - 3 | [9] |

| 1,4-Naphthoquinone derivatives (PD9-11, PD13-15) | MDA-MB-231 (Breast) | 1 - 3 | [9] |

| 1,4-Naphthoquinone derivatives (PD9-11, PD13-15) | HT-29 (Colon) | 1 - 3 | [9] |

| Quinazolinone derivatives | MCF-7 (Breast) | 12.84 ± 0.84 | [10] |

| Quinazolinone derivatives | SW480 (Colon) | 10.90 ± 0.84 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Carbonic Anhydrase Inhibition

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Caption: General workflow for a colorimetric carbonic anhydrase inhibition assay.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table shows the inhibition constants (Ki) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound Class/Derivative | Isoform | Ki (nM) | Reference |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 | [12] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 - 384.3 | [12] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 | [12] |

| Benzenesulfonamides with pyrazolecarboxamides | hCA II | 3.3 - 866.7 | [13] |

| Benzenesulfonamides with pyrazolecarboxamides | hCA IX | 6.1 - 568.8 | [13] |

| Coumarin-based sulfonamides | hCA IX | 5.2 - 34.2 | [14] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric determination of p-nitrophenol from the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[11]

Materials and Reagents:

-

Bovine carbonic anhydrase II (bCA II)

-

Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)

-

p-Nitrophenyl acetate (p-NPA)

-

Test compound stock solution (in 1% DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.

-

Add 10 µL of the test compound solution (at various concentrations) to the wells.

-

Add 10 µL of the bCA II enzyme solution (e.g., 50 U) to each well.

-

Mix the contents and pre-incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the p-NPA substrate solution.

-

Immediately monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki value.

Conclusion

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their established antimicrobial properties, coupled with emerging evidence of their potent anticancer and enzyme-inhibiting capabilities, make them attractive candidates for further drug development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in their anticancer effects to facilitate the rational design of next-generation therapeutics.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for 4-Sulfanilamidobenzoic Acid in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Sulfanilamidobenzoic acid in antibacterial susceptibility testing. This document includes detailed protocols for common testing methods, a summary of available antibacterial activity data, and a description of the compound's mechanism of action.

Introduction

This compound is a derivative of sulfanilamide, a class of synthetic bacteriostatic antibiotics.[1] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[2][3][4] Since bacteria must synthesize their own folic acid to produce the precursors necessary for DNA, RNA, and protein synthesis, inhibition of this pathway halts their growth and replication.[2][3][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3][4]

Mechanism of Action

The antibacterial action of sulfonamides, including this compound, is based on their structural similarity to para-aminobenzoic acid (PABA).[5][6] This similarity allows them to compete with PABA for the active site of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. By binding to the enzyme, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth.[2][3][5]

PABA [label="p-Aminobenzoic Acid (PABA)"]; Dihydropteroate_Synthetase [label="Dihydropteroate\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolic_Acid [label="Dihydrofolic Acid"]; Tetrahydrofolic_Acid [label="Tetrahydrofolic Acid"]; Nucleic_Acid_Synthesis [label="Nucleic Acid\nSynthesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide [label="4-Sulfanilamidobenzoic\nAcid (Sulfonamide)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PABA -> Dihydropteroate_Synthetase; Dihydropteroate_Synthetase -> Dihydrofolic_Acid [label="Catalyzes"]; Dihydrofolic_Acid -> Tetrahydrofolic_Acid [label="Reduced by\nDihydrofolate Reductase"]; Tetrahydrofolic_Acid -> Nucleic_Acid_Synthesis [label="Coenzyme for"]; Sulfonamide -> Dihydropteroate_Synthetase [label="Competitively\nInhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Mechanism of action of this compound.Data Presentation

The following table summarizes the antibacterial activity of sulfanilamide doped with 4-aminobenzoic acid (a compound closely related to this compound) against various bacterial strains, as determined by the disk diffusion method. The data is presented as the diameter of the zone of inhibition in millimeters.

| Microorganism | Zone of Inhibition (mm) |

| Staphylococcus aureus | 20 |

| Proteus vulgaris | 13 |

| Klebsiella pneumoniae | 15 |

| Escherichia coli | 14 |

| Bacillus subtilis | NIL |

| Data sourced from a study on sulfanilamide doped with 4-aminobenzoic acid. |

Experimental Protocols

Two standard methods for antibacterial susceptibility testing are the Kirby-Bauer disk diffusion method and the broth microdilution method.

Kirby-Bauer Disk Diffusion Method

This method determines the sensitivity or resistance of bacteria to an antimicrobial compound by measuring the diameter of the zone of inhibition of bacterial growth around a disk impregnated with the compound.[7][8][9]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; inoculate_plate [label="Inoculate Mueller-Hinton\nAgar Plate"]; apply_disk [label="Apply 4-Sulfanilamidobenzoic\nAcid Impregnated Disk"]; incubate [label="Incubate at 35°C ± 2°C\nfor 18-24 hours"]; measure_zone [label="Measure Zone of Inhibition\n(in mm)"]; interpret [label="Interpret Results\n(Susceptible, Intermediate, Resistant)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> inoculate_plate; inoculate_plate -> apply_disk; apply_disk -> incubate; incubate -> measure_zone; measure_zone -> interpret; interpret -> end; }

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.Materials:

-

This compound

-

Sterile filter paper disks

-

Mueller-Hinton agar (MHA) plates (poured to a depth of 4 mm)[8]

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Protocol:

-

Preparation of this compound Disks:

-

Dissolve this compound in a suitable solvent to create a stock solution.

-

Impregnate sterile filter paper disks with a standardized amount of the this compound solution.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

Select 4-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Disk Application:

-

Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts.[10][11] The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC).

-

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[12][13]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dilutions [label="Prepare Serial Dilutions of\nthis compound in Broth"]; add_to_plate [label="Dispense Dilutions into\nMicrotiter Plate Wells"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum"]; inoculate_wells [label="Inoculate Wells with\nBacterial Suspension"]; incubate [label="Incubate at 35°C ± 2°C\nfor 16-20 hours"]; read_mic [label="Determine MIC\n(Lowest Concentration with No Visible Growth)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_dilutions; prep_dilutions -> add_to_plate; add_to_plate -> prep_inoculum; prep_inoculum -> inoculate_wells; inoculate_wells -> incubate; incubate -> read_mic; read_mic -> end; }

Caption: Experimental workflow for the broth microdilution method.Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of desired concentrations.

-

-

Plate Preparation:

-

Dispense a fixed volume (e.g., 50 µL) of each dilution into the wells of a 96-well microtiter plate.

-

Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add an equal volume (e.g., 50 µL) of the standardized and diluted inoculum to each well of the microtiter plate (except the negative control).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

MIC Determination:

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, demonstrates antibacterial activity by inhibiting the folic acid synthesis pathway in susceptible bacteria. The provided protocols for the Kirby-Bauer disk diffusion and broth microdilution methods offer standardized procedures for evaluating its efficacy in a laboratory setting. The presented data on the inhibitory activity of a closely related compound provides a starting point for further investigation into the specific antibacterial spectrum of this compound. Researchers and drug development professionals can utilize this information to further explore the potential of this compound as an antibacterial agent.

References

- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-methicillin Resistant Staphylococcus aureus Compound Isolation from Halophilic Bacillus amyloliquefaciens MHB1 and Determination of Its Mode of Action Using Electron Microscope and Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]

- 12. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Disc Diffusion Assay for 4-Sulfanilamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the antimicrobial activity of 4-Sulfanilamidobenzoic acid using the disc diffusion assay, commonly known as the Kirby-Bauer test. The provided methodology is based on established standards to ensure reproducibility and accuracy.

Introduction

This compound belongs to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents.[1] These compounds act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria.[1][2] As folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids, its inhibition leads to the cessation of bacterial growth and replication.[2] The disc diffusion assay is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[3][4]

Data Presentation

Currently, there is a lack of publicly available quantitative data from disc diffusion assays specifically for this compound against a standardized panel of bacteria. The following table is provided as a template for researchers to record their experimental findings. It is recommended to test against a panel of bacteria that includes both Gram-positive and Gram-negative organisms.

| Bacterial Strain | ATCC Number | Disc Potency (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | 25923 | |||

| Escherichia coli | 25922 | |||

| Pseudomonas aeruginosa | 27853 | |||

| Enterococcus faecalis | 29212 |

Interpretation Criteria for Sulfonamides (250 µg disc) based on CLSI Guidelines

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus | ≥ 17 mm | 13-16 mm | ≤ 12 mm |

| Enterobacteriaceae | ≥ 17 mm | 13-16 mm | ≤ 12 mm |

Experimental Protocol

This protocol is adapted from the standardized Kirby-Bauer method.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile, blank paper discs (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Incubator (35 ± 2 °C)

-

Calipers or a ruler for measuring zones of inhibition

Preparation of this compound Discs

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired potency of the final discs (e.g., for a 250 µg disc, a stock solution of 25 mg/mL would require 10 µL per disc).

-

Disc Impregnation: Aseptically apply a precise volume of the this compound stock solution onto each sterile paper disc. For example, apply 10 µL of a 25 mg/mL solution to achieve a 250 µg disc.

-

Drying: Allow the discs to dry completely in a sterile environment before use.

-

Control Discs: Prepare control discs by applying the same volume of the solvent (DMSO) to sterile paper discs. This is to ensure that the solvent itself does not have any antimicrobial activity.

Disc Diffusion Assay Procedure

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Discs:

-

Aseptically place the prepared this compound discs and the solvent control discs onto the inoculated MHA plate.

-

Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate.

-

Gently press each disc to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disc) to the nearest millimeter using calipers or a ruler.

-

For sulfonamides, it is important to disregard slight growth (up to 20% of the lawn) that may occur within the zone of inhibition and measure the more obvious margin.[5]

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the standardized zone diameter interpretive charts (see the table above for an example based on CLSI guidelines).

-

Experimental Workflow Diagram

References

Application Notes and Protocols: 4-Sulfanilamidobenzoic Acid as a Competitive Inhibitor in Dihydropteroate Synthase (DHPS) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfanilamidobenzoic acid is a member of the sulfonamide class of antibiotics. Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] Since folic acid is essential for the synthesis of nucleotides and certain amino acids, its inhibition prevents bacterial growth and replication.[2] Mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet and lack the DHPS enzyme.[1] This selectivity makes DHPS an attractive target for antimicrobial drug development.

These application notes provide a comprehensive overview of the use of this compound as a competitive inhibitor in DHPS enzyme assays, including detailed experimental protocols and data presentation for related sulfonamides to serve as a comparative reference.

Mechanism of Action: Competitive Inhibition

This compound's mechanism of action is rooted in its structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] This structural mimicry allows it to bind to the active site of the DHPS enzyme, thereby competing with PABA.[2] By occupying the active site, this compound prevents the formation of the enzyme-substrate complex necessary for the synthesis of dihydropteroate, effectively halting the folic acid synthesis pathway.

Figure 1: Simplified diagram of the folic acid synthesis pathway and the competitive inhibition of DHPS by this compound.

Data Presentation: Inhibition of Dihydropteroate Synthase

| Sulfonamide/Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ |

| Sulfadiazine | Escherichia coli | 2.5 x 10⁻⁶ M[5] | Not Reported |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 x 10⁻⁶ M[5] | 2 x 10⁻⁵ M[5] |

| 4-Amino-4′-acetamidodiphenylsulfone | Escherichia coli | Not Reported | 5.2 x 10⁻⁵ M[5] |

| 4-Amino-4′-formamidodiphenylsulfone | Escherichia coli | Not Reported | 5.8 x 10⁻⁵ M[5] |

Note: The inhibitory activity of sulfonamides can vary depending on the specific compound, the enzyme source (i.e., the bacterial species), and the assay conditions.

Experimental Protocols

The following are detailed protocols for assaying the activity of dihydropteroate synthase and determining the inhibitory effects of compounds like this compound.

Spectrophotometric Assay for DHPS Activity

This continuous assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

This compound

-

NADPH

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM Dithiothreitol (DTT), pH 8.5

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare stock solutions of DHPPP, PABA, and this compound in the appropriate solvent (e.g., water or DMSO).

-

Prepare a stock solution of NADPH in the assay buffer.

-

Dilute the DHPS and DHFR enzymes to the desired working concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, prepare the reaction mixtures. A typical reaction mixture (200 µL) contains:

-

100 µL of Assay Buffer

-

20 µL of PABA solution (at varying concentrations for Kₘ determination)

-

20 µL of NADPH solution (final concentration ~200 µM)

-

10 µL of DHFR solution (sufficient to ensure the DHPS reaction is rate-limiting)

-

10 µL of this compound or vehicle control (for inhibition studies)

-

20 µL of DHPS enzyme solution

-

-

-

Initiate the Reaction:

-

Add 20 µL of DHPPP solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

For determining the inhibition constant (Kᵢ) of this compound, perform the assay with varying concentrations of PABA and a fixed concentration of the inhibitor.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Kᵢ value.

-

Figure 2: Experimental workflow for the spectrophotometric DHPS inhibition assay.

Radiometric Assay for DHPS Activity

This endpoint assay directly measures the incorporation of radiolabeled PABA into dihydropteroate.

Materials:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

[³H]p-Aminobenzoic acid ([³H]PABA)

-

Unlabeled p-Aminobenzoic acid (PABA)

-

This compound

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM Dithiothreitol (DTT), pH 8.5

-

Stopping Reagent: e.g., 1 M HCl

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Reagent Solutions:

-

Prepare stock solutions of DHPPP and this compound.

-

Prepare a stock solution of PABA containing a known ratio of [³H]PABA to unlabeled PABA.

-

-

Assay Setup:

-

In microcentrifuge tubes, prepare the reaction mixtures (e.g., 100 µL total volume) containing:

-

Assay Buffer

-

PABA/[³H]PABA solution

-

DHPPP solution

-

This compound or vehicle control

-

DHPS enzyme solution

-

-

-

Incubation:

-

Initiate the reaction by adding the DHPS enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

-

Stop the Reaction:

-

Terminate the reaction by adding the stopping reagent.

-

-

Separation and Quantification:

-

Separate the radiolabeled product (dihydropteroate) from the unreacted [³H]PABA. This can be achieved by methods such as thin-layer chromatography (TLC) or charcoal adsorption of the unreacted substrate.

-

Add the isolated product to a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the specific activity of the [³H]PABA.

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

-

Figure 3: Experimental workflow for the radiometric DHPS inhibition assay.

Conclusion

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]